Esoxybutynin

Description

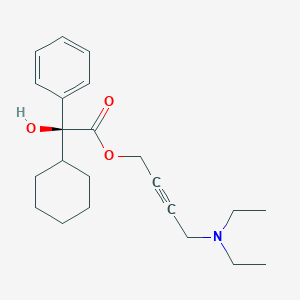

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-(diethylamino)but-2-ynyl (2S)-2-cyclohexyl-2-hydroxy-2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H31NO3/c1-3-23(4-2)17-11-12-18-26-21(24)22(25,19-13-7-5-8-14-19)20-15-9-6-10-16-20/h5,7-8,13-14,20,25H,3-4,6,9-10,15-18H2,1-2H3/t22-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIQVNETUBQGFHX-JOCHJYFZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CC#CCOC(=O)C(C1CCCCC1)(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN(CC)CC#CCOC(=O)[C@](C1CCCCC1)(C2=CC=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H31NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901317439 | |

| Record name | (S)-Oxybutynin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901317439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

357.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119618-22-3 | |

| Record name | (S)-Oxybutynin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=119618-22-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Esoxybutynin [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119618223 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (S)-Oxybutynin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901317439 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Esoxybutynin | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/39EY4NVB8T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemical Synthesis Pathways and Enantioselective Methodologies of Esoxybutynin

Convergent Synthetic Strategies for Esoxybutynin and its Racemic Precursor

The synthesis of this compound, the (S)-enantiomer of oxybutynin (B1027), and its racemic form is typically achieved through a convergent synthetic strategy. mdpi.comfiveable.me This approach involves the separate synthesis of two key structural fragments, which are then combined in a final coupling step. fiveable.me The primary intermediates are an α-hydroxy acid derivative, 2-cyclohexyl-2-hydroxy-2-phenylacetic acid (CHPGA), and a substituted propargyl alcohol, 4-(diethylamino)but-2-yn-1-ol. mdpi.comresearchgate.net These fragments are joined via an esterification or transesterification reaction to form the final oxybutynin molecule. mdpi.com This method allows for flexibility and efficiency, particularly in the preparation of the enantiomerically pure this compound by utilizing an optically active form of the CHPGA intermediate. newdrugapprovals.orgpreprints.org

Preparation of 2-Cyclohexyl-2-hydroxy-2-phenylacetic Acid (CHPGA) Intermediates

The synthesis of the crucial intermediate, 2-cyclohexyl-2-hydroxy-2-phenylacetic acid (CHPGA), and its corresponding esters is a well-documented process involving several synthetic pathways. mdpi.comresearchgate.net

Grignard Reaction-Based Approaches to Methyl 2-Cyclohexyl-2-hydroxy-2-phenylacetate

A primary route to obtaining the racemic ester intermediate, methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate, involves a Grignard reaction. mdpi.com This pathway typically starts from 2-oxo-2-phenylacetic acid (phenylglyoxylic acid). mdpi.comresearchgate.net The acid is first converted to its acid chloride using thionyl chloride, and subsequent reaction with methanol (B129727) yields the methyl ester, methyl 2-oxo-2-phenylacetate. mdpi.comresearchgate.net This keto-ester then reacts with a cyclohexylmagnesium halide, such as cyclohexylmagnesium bromide, in a Grignard addition reaction to form the tertiary alcohol, methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate. mdpi.comgoogle.com

| Starting Material (Ester) | Grignard Reagent | Solvent | Yield | Reference(s) |

| Methyl 2-oxo-2-phenylacetate | Bromocyclohexane, Mg | Tetrahydrofuran | 65% | mdpi.com |

| Methyl 2-oxo-2-phenylacetate | Bromocyclohexane, Mg | Tetrahydrofuran | 57% | mdpi.com |

| Ethyl benzoylformate | Cyclohexylmagnesium bromide | Diethyl ether | 53.3% | google.com |

Hydrolysis of Ester Precursors to the Corresponding Acid

Once the ester, methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate, is synthesized, it is converted to the corresponding carboxylic acid, CHPGA, through hydrolysis. mdpi.com This saponification reaction is typically carried out using a base, such as sodium hydroxide, in a mixture of water and an alcohol like methanol. mdpi.comresearchgate.net Following the basic hydrolysis, the reaction mixture is acidified to protonate the carboxylate and precipitate the final acid product. drugfuture.com This step is generally high-yielding, with reported yields around 77%. mdpi.com

Alternative Synthetic Routes to CHPGA

Several alternative methods for the synthesis of CHPGA have been developed to overcome the limitations of the Grignard approach and to provide enantioselective pathways to (S)-CHPGA, the required intermediate for this compound. google.comresearchgate.net

One notable industrial method involves an ene reaction between cyclohexene (B86901) and a benzoylformic acid ester (e.g., ethyl benzoylformate) in the presence of a Lewis acid like titanium tetrachloride. google.com This reaction forms a 2-(2′-cyclohexen-1′-yl)-2-hydroxy-2-phenylacetic acid ester intermediate. google.com This intermediate is then subjected to catalytic hydrogenation to saturate the cyclohexene ring, followed by hydrolysis to yield CHPGA. google.com This route is reported to be safer and proceeds in good yield. google.com

For the asymmetric synthesis of (S)-CHPGA, several strategies are employed:

Chiral Auxiliaries : Grignard addition to a glyoxylic acid esterified with a chiral auxiliary can provide diastereomeric esters, which can be separated. The desired diastereomer is then hydrolyzed to yield (S)-CHPGA. newdrugapprovals.org

Catalytic Enantioselective Cyanosilylation : An efficient method involves the cyanosilylation of cyclohexyl phenyl ketone using trimethylsilyl (B98337) cyanide (TMS-CN) catalyzed by a chiral gadolinium complex. drugfuture.comresearchgate.netpreprints.org The resulting cyanohydrin is then converted through reduction, desilylation, and oxidation steps to afford (S)-CHPGA in high enantiomeric excess. preprints.orgresearchgate.net

Chiral Template Approach : (S)-mandelic acid can be used as a chiral template. drugfuture.comobolibrary.org It is first converted into a 5-phenyl-1,3-dioxolan-4-one, which then undergoes a series of reactions including condensation with cyclohexanone (B45756), dehydration, hydrolysis, and reduction to produce (S)-CHPGA. newdrugapprovals.orgdrugfuture.com

Resolution : Racemic CHPGA can be resolved by forming diastereomeric salts with a chiral resolving agent, such as (L)-tyrosine methyl ester. The desired diastereomeric salt is separated by crystallization and then hydrolyzed to give enantiomerically pure (S)-CHPGA. drugfuture.com

Synthesis of Propargyl Alcohol Derivatives

The second key component for the synthesis of this compound is the amino alcohol, 4-(diethylamino)but-2-yn-1-ol. mdpi.comgoogle.com The most common method for its preparation is a Mannich reaction. mdpi.comnewdrugapprovals.org This one-pot reaction involves the condensation of 2-propyn-1-ol (propargyl alcohol), formaldehyde (B43269) (often in the form of paraformaldehyde), and a secondary amine, diethylamine (B46881). mdpi.comdrugfuture.comchemicalbook.com The reaction is typically catalyzed by a copper salt, such as copper(I) chloride. drugfuture.com In some procedures, propargyl alcohol is first acetylated to form propargyl acetate (B1210297), which then undergoes the Mannich reaction to produce 4-(diethylamino)but-2-ynyl acetate. mdpi.comgoogle.com

Esterification and Transesterification Coupling Reactions

The final step in the convergent synthesis is the coupling of the two main fragments, CHPGA (or its ester) and 4-(diethylamino)but-2-yn-1-ol (or its acetate). mdpi.comnewdrugapprovals.org This can be achieved through either esterification or transesterification.

Esterification : In this approach, the optically active (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid is coupled directly with 4-(diethylamino)but-2-yn-1-ol. newdrugapprovals.orgacs.org To facilitate the reaction, the carboxylic acid must first be activated. newdrugapprovals.org A common activation method is the formation of a mixed anhydride (B1165640) by reacting the acid with a chloroformate, such as isobutylchloroformate, in the presence of a base like N-methylpiperidine or triethylamine. drugfuture.comacs.org This activated intermediate then readily reacts with the alcohol to form this compound. acs.org

Transesterification : This method involves the reaction of an ester of CHPGA, typically methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate, with either 4-(diethylamino)but-2-yn-1-ol or its corresponding acetate, 4-(diethylamino)but-2-ynyl acetate. chemicalbook.comgoogle.comgpatindia.com The reaction is catalyzed by a strong base, with sodium methoxide (B1231860) being a common choice. gpatindia.comallfordrugs.com The reaction is often driven to completion by distilling off the low-boiling alcohol by-product (methanol) or methyl acetate. chemicalbook.com

| Coupling Method | Acid/Ester Component | Alcohol Component | Reagents/Catalyst | Product | Reference(s) |

| Transesterification | Methyl 2-cyclohexyl-2-hydroxy-2-phenylacetate | 4-(diethylamino)but-2-ynyl acetate | Sodium methoxide | Oxybutynin | google.comgpatindia.com |

| Transesterification | Methyl phenylcyclohexylglycolate | 4-diethylamino-2-butynyl acetate | Sodium methoxide | Oxybutynin | chemicalbook.com |

| Esterification | (S)-Cyclohexylmandelic acid | 4-(diethylamino)but-2-yn-1-ol | Isobutylchloroformate, N-methylpiperidine | (S)-Oxybutynin | acs.org |

| Esterification | Propargyl-2-cyclohexyl-2-hydroxy-2-phenyl acetate | Diethylamine | Paraformaldehyde | Oxybutynin | newdrugapprovals.orggoogle.com |

Enantioselective Synthesis of this compound

The enantioselective synthesis of this compound is a critical area of study, as the therapeutic effects of oxybutynin are mainly attributed to the (S)-enantiomer. preprints.orgpreprints.orgresearchgate.net The primary challenge lies in the efficient production of the optically active (S)-2-cyclohexyl-2-hydroxy-2-phenylacetic acid (CHPGA) intermediate. preprints.orgpreprints.orgresearchgate.net

Resolution Processes for Chiral Intermediates (e.g., CHPGA)

A prevalent method for obtaining enantiomerically pure CHPGA is through the resolution of a racemic mixture. newdrugapprovals.org This process typically involves the formation of diastereomeric salts using a chiral resolving agent. One documented method utilizes (L)-tyrosine methyl ester to resolve racemic CHPGA. preprints.orgnewdrugapprovals.org The diastereomeric salts, (S)-CHPGA-(L)-TME and (R)-CHPGA-(L)-TME, exhibit different solubilities, allowing for their separation by crystallization. newdrugapprovals.org This classical resolution technique has been successfully applied to produce (S)-CHPGA. preprints.org Another approach involves the enzymatic resolution of racemic cyanohydrins, which are precursors to CHPGA. preprints.org

A patented process describes the resolution of racemic CHPGA by forming a diastereomeric salt with (L)- or (D)-tyrosine methyl ester (TME). newdrugapprovals.org The process involves dissolving the racemic CHPGA with the chosen TME isomer in a solvent mixture like acetonitrile (B52724)/water and allowing the desired diastereomeric salt to crystallize. newdrugapprovals.org For instance, using (L)-TME allows for the isolation of the (S)-CHPGA-(L)-TME salt. newdrugapprovals.org

Asymmetric Synthetic Approaches to this compound

Asymmetric synthesis offers a more direct route to enantiomerically pure compounds, avoiding the need for resolving racemic mixtures. Several asymmetric strategies have been developed for the synthesis of (S)-CHPGA, a key precursor to this compound. newdrugapprovals.org

One notable method is the catalytic enantioselective cyanosilylation of cyclohexyl phenyl ketone. preprints.orgresearchgate.net This reaction, catalyzed by a chiral gadolinium complex, produces a cyanohydrin intermediate with high enantiomeric excess. preprints.orgresearchgate.net Subsequent chemical transformations, including reduction, desilylation, and oxidation, convert the cyanohydrin into (S)-CHPGA. preprints.org This method has been reported to yield (S)-CHPGA with an enantiomeric excess greater than 99.5%. preprints.org

Another approach involves an asymmetric aldol (B89426) reaction . mdpi.comresearchgate.net For instance, the reaction between cyclohexanone and ethyl 2-oxo-2-phenylacetate can be catalyzed by L-proline to yield an aldol product with good diastereoselectivity and enantioselectivity. mdpi.com However, the conversion of this product to pure (S)-CHPGA can be complex. mdpi.com A different aldol-based strategy utilizes a chiral auxiliary derived from (S)-mandelic acid to achieve self-replication of stereochemistry, leading to the desired (S)-CHPGA in high diastereomeric and enantiomeric purity. researchgate.netresearchgate.net

The Sharpless asymmetric dihydroxylation of α-cyclohexylstyrene has also been employed as a key step in an asymmetric synthesis of (S)-oxybutynin. researchgate.net This method introduces the chiral diol functionality, which is then further elaborated to form the target molecule.

Furthermore, asymmetric synthesis of CHPGA enantiomers has been achieved through the Grignard addition of cyclohexylmagnesium halide to a chiral ester of glyoxylic acid. newdrugapprovals.org The use of chiral auxiliaries, such as those derived from N-para-tolylsulfonamidoindanol, has shown to provide good yields in this type of reaction. mdpi.com

Derivatization and Salt Formation for Research Purposes

For research applications, the derivatization of this compound and its intermediates, as well as the formation of various salts, are common practices. These modifications can aid in purification, characterization, and handling of the compounds.

The most common salt form of oxybutynin is the hydrochloride salt, and methods for converting the enantiomers of oxybutynin to their corresponding hydrochloride salts have been developed. newdrugapprovals.org The hydrochloride salt is often preferred due to its crystallinity and stability. researchgate.net

The synthesis of this compound itself involves the formation of an ester linkage between (S)-CHPGA and 4-diethylamino-2-butynol. newdrugapprovals.org This esterification can be achieved through the activation of the carboxylic acid group of CHPGA. One method involves the formation of a mixed anhydride of CHPGA, which then reacts with the alcohol to form the ester. newdrugapprovals.org This demonstrates a key derivatization of the chiral acid intermediate.

Furthermore, for analytical purposes, such as determining enantiomeric excess by NMR, chiral derivatizing agents can be used. Although not explicitly detailed for this compound in the provided context, this is a general strategy in chiral chemistry.

Mechanistic Pharmacology of Esoxybutynin

Muscarinic Receptor Subtype Interaction Profiles of Esoxybutynin

Antagonistic Activity at M1, M2, and M3 Muscarinic Receptors

Oxybutynin (B1027), as a competitive antagonist of acetylcholine (B1216132), interacts with muscarinic acetylcholine receptors M1, M2, and M3. targetmol.com While the antimuscarinic activity of racemic oxybutynin is well-established, the activity of the individual enantiomers differs. ncats.io The (R)-enantiomer is primarily responsible for the antimuscarinic effects, whereas this compound ((S)-enantiomer) exhibits significantly less anticholinergic activity. ncats.ionih.gov

Racemic oxybutynin acts as a competitive antagonist at M1, M2, and M3 muscarinic receptor subtypes. targetmol.comchemicalbook.com This antagonism blocks the effects of acetylcholine, a neurotransmitter that stimulates muscle contractions. droracle.ai

Differential Binding Affinity and Selectivity across Receptor Subtypes

Studies have shown that oxybutynin has a higher affinity for M1 and M3 receptor subtypes compared to other muscarinic subtypes. nih.gov Specifically, it demonstrates a notable selectivity for M3 receptors over M2 receptors. nih.gov Research on human muscarinic receptor subtypes has revealed that oxybutynin has a higher affinity for the M3 subtype than the M2 subtype. nih.gov This selectivity is significant as M3 receptors are the primary subtype involved in bladder contraction. mdpi.com

| Receptor Subtype | Binding Affinity of Racemic Oxybutynin |

| M1 | High nih.gov |

| M2 | Lower than M1 and M3 nih.gov |

| M3 | High nih.gov |

Implications of M3 Receptor Blockade in Detrusor Muscle

The detrusor muscle, the smooth muscle found in the wall of the bladder, is rich in M3 muscarinic receptors. mdpi.com Abnormal contractions of this muscle lead to the symptoms of overactive bladder. mdpi.com By blocking these M3 receptors, oxybutynin inhibits the action of acetylcholine, leading to the relaxation of the detrusor muscle. mdpi.comdroracle.ainih.gov This relaxation increases the bladder's capacity and reduces the frequency and urgency of urination. nih.govmedcentral.com The blockade of M3 receptors on the detrusor muscle is the primary mechanism by which oxybutynin exerts its therapeutic effects in treating overactive bladder. mdpi.com

Cellular and Molecular Mechanisms of Action Beyond Muscarinic Antagonism

Local Anesthetic Properties of this compound

Oxybutynin also possesses local anesthetic properties. mdpi.comdroracle.ainih.gov This action is thought to be mediated through the blockade of sodium channels, which in turn inhibits nerve conduction. patsnap.com This local anesthetic effect may contribute to the relief of discomfort associated with bladder hyperactivity. patsnap.com One study noted that a 0.02% solution of oxybutynin had an anesthetic effect on the rabbit cornea that was approximately twice as effective as lidocaine. chemicalbook.com

Modulation of Afferent Pathways in Bladder Function

Recent research indicates that the therapeutic effects of oxybutynin, the racemic mixture containing this compound, may extend beyond its well-established anticholinergic actions on the detrusor muscle. nih.govnih.gov Studies suggest that oxybutynin can modulate the afferent nerve pathways originating from the bladder, which are responsible for transmitting sensory information, such as bladder fullness, to the central nervous system. nih.govjocmr.org

Systemic administration of oxybutynin in rats has been shown to decrease the activity of pelvic nerve afferents. nih.gov This effect was observed in both C fibers and Aδ fibers, which are types of sensory nerve fibers. nih.gov Specifically, a statistically significant decrease in afferent activity was noted for C fibers at 90 and 120 minutes after drug administration. nih.gov This reduction in afferent nerve firing was not merely a consequence of increased bladder compliance, suggesting a more direct or indirect influence on the sensory nerves themselves. nih.gov

Further evidence for the modulation of afferent pathways comes from studies on c-Fos expression in the spinal cord. c-Fos is a protein often used as a marker for neuronal activation. Long-term administration of low-dose oxybutynin in rats resulted in a significant decrease in the number of c-Fos-positive neurons in the spinal cord induced by bladder filling. nih.gov This finding suggests that at clinically relevant concentrations, oxybutynin can inhibit the afferent input from the bladder during the storage phase without significantly affecting the contractility of the detrusor muscle during voiding. nih.gov This modulation of sensory pathways may contribute to the drug's efficacy in treating symptoms of overactive bladder. nih.govdrugbank.com

Stereospecificity in Receptor Binding and Functional Responses

Oxybutynin is a chiral molecule and is administered as a racemic mixture of its (R)- and (S)-enantiomers. wikipedia.orgmdpi.com this compound is the (S)-enantiomer. mdpi.comnih.gov The pharmacological actions of these enantiomers, particularly their anticholinergic effects, exhibit significant stereospecificity. wikipedia.orgnih.gov

Comparative Analysis of (S)- and (R)-Enantiomer Pharmacological Activity

The anticholinergic activity of oxybutynin resides predominantly in the (R)-enantiomer. wikipedia.orgnih.gov In vitro studies have demonstrated that (R)-oxybutynin is significantly more potent as a muscarinic receptor antagonist than the (S)-enantiomer (this compound). nih.gov In fact, this compound is considered to be essentially devoid of anticholinergic activity at clinically relevant doses. wikipedia.orgebi.ac.ukbionity.com

In contrast, other pharmacological actions of oxybutynin, such as calcium channel antagonism and local anesthetic effects, are not stereospecific. wikipedia.orgbionity.comnewdrugapprovals.org This suggests that both enantiomers may contribute to these particular effects.

The table below summarizes the comparative pharmacological activities of the enantiomers.

| Pharmacological Effect | (R)-Oxybutynin | (S)-Oxybutynin (this compound) |

| Anticholinergic Activity | Potent | Essentially inactive wikipedia.orgebi.ac.ukbionity.com |

| Calcium Antagonism | Active | Active |

| Local Anesthetic Effect | Active | Active |

Role of Enantiomers in Overall Anticholinergic Activity

The profound difference in the anticholinergic potency between the two enantiomers means that the anticholinergic effects of racemic oxybutynin are almost entirely attributable to the (R)-enantiomer. wikipedia.orgnih.gov Studies comparing the racemate with the individual enantiomers have confirmed that the antimuscarinic effects of (R)-oxybutynin are comparable to or greater than those of the racemic mixture, while (S)-oxybutynin shows very weak activity. nih.gov

The isomeric ratio of antimuscarinic effects ((S)-Oxybutynin/(R)-Oxybutynin) has been shown to range from 12 to 88 across different muscarinic receptor subtypes (M1, M2, and M3). nih.gov This highlights the significant stereoselectivity of the interaction with these receptors. Both (R)-oxybutynin and the racemate have shown a slight selectivity for M1 and M3 receptors over M2 receptors. nih.gov

This stereospecificity is also evident in in-vivo functional responses. The effect on volume-induced urinary bladder contractions, mydriasis (pupil dilation), and salivary secretion are all significantly more potent with the (R)-enantiomer compared to the (S)-enantiomer. nih.gov

Pharmacokinetic and Biotransformation Research of Esoxybutynin

Absorption Dynamics and Bioavailability Research

The absorption and bioavailability of esoxybutynin are intrinsically linked to the characteristics of its racemic form, oxybutynin (B1027), which has been studied more extensively.

Following oral administration in immediate-release tablet and syrup forms, oxybutynin is absorbed rapidly from the gastrointestinal tract, with peak plasma concentrations (Cmax) typically reached within one hour. fda.govnih.govfda.gov Despite this rapid absorption, the absolute bioavailability of orally administered oxybutynin is low, estimated to be around 6% (with a reported range of 1.6% to 10.9%). fda.govnih.govfda.gov This low systemic availability is attributed to extensive first-pass metabolism in both the gut wall and the liver. fda.govmdpi.comdrugbank.com

Research has noted a wide interindividual variation in pharmacokinetic parameters following the oral administration of oxybutynin. fda.govfda.gov The rate and extent of absorption and metabolism appear to be similar whether the compound is administered under fed or fasted conditions. fda.gov However, one study suggested that when an oxybutynin solution is co-administered with food, there is a slight delay in absorption and a 25% increase in bioavailability. fda.govfda.gov

Different administration routes have been developed to alter the pharmacokinetic profile of oxybutynin, primarily to bypass the extensive first-pass metabolism seen with oral dosage forms.

Oral Formulations:

Immediate-Release (IR): Characterized by rapid absorption and a short plasma half-life of approximately 2 to 3 hours. nih.govfda.gov

Extended-Release (ER): This formulation is designed to release the drug over a 24-hour period using an osmotic pressure system. nih.gov Plasma concentrations rise more gradually, for 4 to 6 hours, and are then maintained at a steady level, which minimizes the fluctuations between peak and trough concentrations seen with the immediate-release form. fda.gov The relative bioavailability of the R- and S-enantiomers from the extended-release tablets is significantly higher than that of conventional formulations. drugs.com

Transdermal Systems:

Transdermal Patch: This system delivers the drug continuously over a period of three to four days. nih.gov By avoiding first-pass metabolism in the liver and gut, transdermal administration leads to different metabolite profiles compared to oral routes. mdpi.com Steady-state concentrations are typically achieved during the application of the second patch. nih.gov

The table below summarizes key pharmacokinetic parameters for different formulations of oxybutynin based on research findings.

| Formulation | Time to Peak Plasma Concentration (Tmax) | Bioavailability (Oral) | Plasma Half-life | Notes |

| Oral Immediate-Release | ~1 hour nih.govfda.gov | ~6% nih.govfda.gov | ~2-3 hours nih.govfda.gov | Subject to extensive first-pass metabolism. mdpi.com |

| Oral Extended-Release | 4-6 hours (to rise) fda.gov | Increased relative to IR drugs.com | ~13 hours mdpi.com | Provides steadier plasma concentrations over 24 hours. fda.gov |

| Transdermal Patch | Steady state achieved with 2nd patch nih.gov | N/A | N/A | Avoids first-pass metabolism. mdpi.com |

Systemic Absorption Characteristics

Distribution Profile in Biological Systems

The distribution of oxybutynin throughout the body has been characterized in several research studies.

Following systemic absorption, oxybutynin is widely distributed in body tissues. fda.govfda.gov Intravenous administration studies with 5 mg of oxybutynin chloride have determined the volume of distribution to be 193 L, indicating extensive distribution into tissues outside of the vascular compartment. nih.govfda.govfda.gov

Both the (R) and (S) enantiomers of oxybutynin are highly bound to plasma proteins, with a binding rate greater than 99%. fda.govfda.gov The primary binding protein identified is alpha-1 acid glycoprotein. fda.govfda.gov The major active metabolite, N-desethyloxybutynin, is also highly protein-bound at over 97%. fda.govfda.gov

The ability of oxybutynin to cross the blood-brain barrier (BBB) has been a subject of significant research. Oxybutynin is a small, lipophilic, tertiary amine, which are physicochemical properties that facilitate passage across the BBB. einj.orgkoreamed.org

Studies using in vitro models, such as Madin-Darby canine kidney (MDCK) cell monolayers transfected with the human MDR1 gene, have investigated the role of efflux transporters. nih.gov These studies found that oxybutynin is not a substrate for P-glycoprotein (P-gp), a key efflux transporter that pumps many substances out of the brain. koreamed.orgnih.govnih.gov This lack of P-gp-mediated efflux contributes to its ability to penetrate the central nervous system (CNS). koreamed.orgnih.gov

In vivo research in rats demonstrated extensive CNS penetration, with brain-to-plasma ratios greater than one. nih.govnih.gov One study reported a high cerebrospinal fluid (CSF) to free plasma concentration ratio of 1.66 for oxybutynin, further confirming its significant entry into the CNS. einj.org

Tissue Distribution Studies

Metabolic Pathways and Metabolite Characterization

Oxybutynin undergoes extensive metabolism, which is a critical determinant of its pharmacokinetic profile and the plasma concentrations of its various byproducts. nih.govfda.govmdpi.com

The primary site of metabolism is the liver, though metabolism also occurs in the gut wall. fda.govfda.govmdpi.com The main enzyme system responsible for its biotransformation is the cytochrome P450 system, particularly the CYP3A4 isoenzyme. nih.govfda.govmdpi.comdrugbank.com

Research has identified several metabolites of oxybutynin:

N-desethyloxybutynin: This is the primary active metabolite of oxybutynin. nih.govwikipedia.org Following oral administration, it is formed rapidly and circulates in the plasma at concentrations that can be four to ten times higher than the parent drug. mdpi.comwikipedia.org This metabolite is also pharmacologically active. nih.govfda.gov

Phenylcyclohexylglycolic acid: This is considered a major but pharmacologically inactive metabolite. nih.govnih.govinvivochem.cn

Other Metabolites: More recent research has delineated a more complex metabolic scheme, identifying three distinct oxidative pathways:

N-deethylation: The pathway that produces N-desethyloxybutynin. nih.gov

N-oxidation: This pathway leads to the formation of an N-oxide, which then rearranges to an enaminoketone (Oxy-EK). This metabolite was found to lack antimuscarinic activity. nih.gov

Hydroxylation: This involves the addition of a hydroxyl group to the cyclohexyl ring of the molecule. nih.gov

Less than 0.1% of an administered dose of oxybutynin is excreted unchanged in the urine, with a similarly negligible amount excreted as the N-desethyloxybutynin metabolite, underscoring the extensiveness of its hepatic metabolism. nih.govfda.gov

The table below details the major metabolites of oxybutynin.

| Metabolite | Metabolic Pathway | Pharmacological Activity |

| N-desethyloxybutynin | N-deethylation via CYP3A4 mdpi.comnih.gov | Active nih.govfda.gov |

| Phenylcyclohexylglycolic acid | Hepatic Biotransformation nih.govnih.gov | Inactive nih.govnih.gov |

| Oxybutynin N-oxide (Oxy-NO) | N-oxidation nih.gov | Precursor to Oxy-EK nih.gov |

| Enaminoketone (Oxy-EK) | Rearrangement of Oxy-NO nih.gov | Inactive nih.gov |

| Hydroxylated Oxybutynin | Hydroxylation of cyclohexyl ring nih.gov | Not specified |

N-Deethylation Pathway to N-Desethyloxybutynin (Oxy-DE)

The primary metabolic pathway for oxybutynin is N-deethylation, which leads to the formation of N-desethyloxybutynin (DEO). researchgate.netnih.gov This process is primarily catalyzed by the cytochrome P450 enzyme system, specifically the CYP3A4 and CYP3A5 isoforms found in the liver and gut wall. mdpi.comhres.cafda.govdrugsporphyria.netnih.govnih.gov Studies using human liver microsomes have confirmed the predominant role of the CYP3A subfamily in this metabolic conversion. nih.govnih.gov

Oral administration of oxybutynin results in extensive first-pass metabolism, where a significant portion of the drug is metabolized in the gut wall and liver before it reaches systemic circulation. mdpi.comfda.govnih.govgeneesmiddeleninformatiebank.nl This leads to a low bioavailability of the parent drug, estimated to be around 6%, and substantially higher plasma concentrations of the N-desethyloxybutynin metabolite compared to oxybutynin itself. fda.govresearchgate.netmedcentral.com The ratio of N-desethyloxybutynin to oxybutynin in plasma can be as high as 4 to 10 times that of the parent compound after oral administration. mdpi.comresearchgate.net

| Delivery System | DEO:OXY Ratio | First-Pass Metabolism |

| Oxybutynin IR (Immediate Release) | 5.5:1 | Bowel/liver |

| Oxybutynin ER (Extended Release) | 4.3:1 | Bowel/liver |

| Oxybutynin TDS (Transdermal Patch) | 1.3:1 | None |

| Oxybutynin OTG (Transdermal Gel) | 0.8:1 | None |

Data sourced from a comparative review of oxybutynin formulations. researchgate.net

N-desethyloxybutynin is not an inactive byproduct; it is a pharmacologically active metabolite. hres.cafda.govontosight.ai Research has shown that N-desethyloxybutynin possesses antimuscarinic activity that is comparable to the parent compound, oxybutynin, on the human detrusor muscle in vitro. hres.cafda.govauajournals.org It competitively antagonizes muscarinic receptors, which is the therapeutic mechanism of action for treating overactive bladder. auajournals.orgnih.gov Both oxybutynin and N-desethyloxybutynin exhibit similar binding characteristics in the human detrusor and parotid gland. auajournals.org This significant pharmacological activity means that N-desethyloxybutynin likely contributes to both the therapeutic effects and the side effects observed with oxybutynin treatment. mdpi.comresearchgate.netauajournals.org

Contribution of First-Pass Metabolism

N-Oxidation Pathway and Novel Metabolites (e.g., Enaminoketone)

More recent research has shed light on other metabolic pathways for oxybutynin beyond N-deethylation. One such pathway is N-oxidation. researchgate.netnih.gov This involves the oxidation of the tertiary propargylamine (B41283) N-oxide moiety. researchgate.netnih.gov

Investigations using liquid chromatography-tandem mass spectrometry have identified novel metabolites resulting from the N-oxidation pathway. researchgate.netnih.gov A key metabolite formed through this route is an enaminoketone (Oxy-EK), which results from the rearrangement of the unstable tertiary propargylamine N-oxide. researchgate.netnih.gov The formation of this enaminoketone has been verified from synthetic oxybutynin N-oxide. researchgate.net Another identified metabolite is hydroxylamine (B1172632) (Oxy-HA), which is formed by the oxidation of the secondary amine function following the initial N-deethylation. researchgate.netnih.gov

The functional activity of the enaminoketone metabolite (Oxy-EK) has been assessed on muscarinic receptors (M1-3). researchgate.netnih.gov These studies have demonstrated that, unlike N-desethyloxybutynin, the enaminoketone metabolite lacks antimuscarinic activity. researchgate.netnih.gov Furthermore, despite having a chemical structure that could potentially react with glutathione, the enaminoketone metabolite does not, suggesting it is not a reactive and potentially toxic metabolite. researchgate.netnih.gov

Characterization of Oxidative Metabolites

Enantiomeric Differences in Metabolic Rates and Metabolite Formation

Oxybutynin is a racemic mixture composed of (R)-oxybutynin and (S)-oxybutynin, also known as this compound. nih.govmedcentral.com While some research has indicated few significant differences in the pharmacokinetic parameters of the enantiomers when the racemic mixture is administered orally, specific data reveals stereoselectivity in their plasma concentrations and metabolite formation. mdpi.comresearchgate.net The metabolism of enantiomers can be influenced by different enzyme systems, potentially leading to variations in the rate of metabolic clearance. nih.gov

The primary active metabolite of oxybutynin is N-desethyloxybutynin. nih.govmedcentral.com This metabolite is also chiral, existing as (R)- and (S)-N-desethyloxybutynin. Studies on the steady-state plasma concentrations after oral administration of oxybutynin show clear differences between the enantiomers of both the parent drug and its primary metabolite.

Data from steady-state analysis indicates that the maximum plasma concentration (Cmax) and the area under the curve (AUC), which represents total drug exposure, are different for the R and S enantiomers. fda.gov For the parent drug, S-oxybutynin (this compound) shows a slightly higher Cmax and AUC compared to R-oxybutynin. fda.gov However, a more substantial difference is observed in the metabolites, where the Cmax and AUC of R-desethyloxybutynin are considerably higher than those of S-desethyloxybutynin. fda.gov This suggests a difference in the rate of formation or clearance of the enantiomeric metabolites. nih.gov

Table 1: Steady-State Pharmacokinetic Parameters of Oxybutynin Enantiomers and their Metabolites

| Compound | Cmax (ng/mL) | AUC (ng·hr/mL) |

|---|---|---|

| R-Oxybutynin | 5.7 ± 6.2 | 16.3 ± 17.1 |

| S-Oxybutynin (this compound) | 7.3 ± 7.3 | 20.2 ± 20.8 |

| R-Desethyloxybutynin | 54.2 ± 34.0 | 209.1 ± 174.2 |

| S-Desethyloxybutynin | 27.8 ± 20.7 | 99.1 ± 87.5 |

Data sourced from FDA documentation for DITROPAN®. fda.gov The table presents mean steady-state pharmacokinetic parameters (±SD) for the enantiomers of oxybutynin and its desethyl metabolite.

Elimination and Excretion Mechanisms

The elimination of this compound, as part of the racemic oxybutynin mixture, is predominantly achieved through extensive metabolism. fda.gov The body relies heavily on biotransformation to convert the compound into more water-soluble forms that can be more readily excreted. merckmanuals.com

Renal and Hepatic Clearance Pathways

Hepatic Clearance: The liver is the principal organ responsible for the clearance of oxybutynin. wikipedia.orgnih.govdrugbank.com The compound undergoes extensive first-pass metabolism in both the liver and the gut wall. nih.govfda.gov This metabolic process is primarily carried out by the cytochrome P450 enzyme system, with CYP3A4 being the main isoenzyme involved. fda.govnih.gov The high rate of hepatic metabolism results in a low bioavailability of the parent drug after oral administration. nih.govdrugbank.com The extensive hepatic clearance transforms oxybutynin into its metabolites, including phenylcyclohexylglycolic acid (inactive) and N-desethyloxybutynin (active). medcentral.comfda.gov Given the liver's central role in its metabolism, caution is advised for patients with hepatic impairment. medsafe.govt.nzmedscape.comnih.gov

Renal Clearance: The role of the kidneys in clearing the unchanged parent compound is minimal. merckmanuals.com Renal excretion accounts for a very small fraction of the elimination of oxybutynin. fda.gov This pathway is not significant for the parent drug or its primary active metabolite, desethyloxybutynin. medcentral.com

Excretion of Unchanged Compound and Metabolites

The excretion of unchanged oxybutynin in the urine is negligible. fda.gov Research indicates that less than 0.1% of an administered dose is excreted as the unchanged drug in the urine. medcentral.comfda.govnih.gov Similarly, the excretion of the active metabolite, desethyloxybutynin, is also very low, with less than 0.1% of the dose being excreted in this form. medcentral.comfda.govnih.govfda.gov The vast majority of the drug is eliminated as other metabolites following extensive hepatic biotransformation. chemicalbook.com

Pharmacodynamic Investigations of Esoxybutynin

Receptor Occupancy Studies and In Vivo Pharmacological Effects

Receptor occupancy studies are crucial for understanding the direct interaction of a drug with its target receptors. fiveable.me In the case of esoxybutynin and its racemate, oxybutynin (B1027), these studies have focused on muscarinic acetylcholine (B1216132) receptors (mAChRs), which are key mediators of bladder muscle contraction. droracle.aidroracle.ai

In vivo studies using techniques like positron emission tomography (PET) with specific radioligands have been employed to determine the extent of mAChR occupancy in various tissues, including the brain. nih.govnih.gov Research in conscious monkeys demonstrated that oral administration of oxybutynin resulted in a dose-dependent occupancy of muscarinic receptors in the brain, which correlated with cognitive impairment. nih.gov Specifically, significant correlations were found between mAChR occupancy in the cortices, thalamus, brainstem, and striatum and the observed cognitive effects. nih.gov The potency of muscarinic receptor occupancy in the rat brain was found to be highest for oxybutynin, followed by other antimuscarinic agents like tolterodine (B1663597) and solifenacin (B1663824). nih.gov These findings highlight the central nervous system effects related to muscarinic receptor blockade.

The in vivo pharmacological effects of oxybutynin, and by extension its enantiomers, are primarily attributed to its antimuscarinic action on the detrusor muscle of the bladder. droracle.aidrugs.com This leads to muscle relaxation and an increase in bladder capacity. droracle.aidrugs.com Beyond its effects on the bladder, oxybutynin also has known antimuscarinic effects on other systems, such as salivary glands, which can be investigated in vivo. newdrugapprovals.org

| Study Type | Animal Model | Key Findings | Reference |

| PET Scan | Conscious Monkeys | Dose-dependent occupancy of central mAChRs by oxybutynin, correlating with cognitive impairment. | nih.gov |

| Autoradiography | Rats | Oxybutynin showed the highest potency for brain muscarinic receptor occupancy compared to tolterodine and solifenacin. | nih.gov |

| In Vivo Pharmacology | Guinea Pigs | Characterization of in vivo effects on urinary bladder contraction, mydriasis, and salivary secretion. | newdrugapprovals.org |

Functional Urodynamic Studies in Animal Models and Clinical Cohorts

Functional urodynamic studies are essential for evaluating the physiological effects of drugs on the lower urinary tract. ics.org These studies have been conducted in both animal models and human patients to assess the impact of this compound and its racemate on bladder function. nih.govnih.gov

Animal models, including rats and guinea pigs, are frequently used to investigate the urodynamic effects of potential treatments for bladder dysfunction. nih.govmdpi.commdpi.com These models allow for controlled experiments to measure parameters like bladder capacity, detrusor pressure, and voiding frequency. nih.gov

In clinical cohorts, urodynamic studies are used to objectively measure changes in bladder function in patients with conditions like neurogenic bladder or overactive bladder. nih.govjogcr.com These studies provide crucial data on how a drug affects bladder storage and emptying phases in a clinical setting. ics.org

A primary effect of oxybutynin is its ability to increase bladder capacity and reduce uninhibited contractions of the detrusor muscle. hres.cafda.govdrugs.com This is achieved through its antispasmodic and anticholinergic actions, which relax the smooth muscle of the bladder. droracle.aidroracle.ai

In patients with involuntary bladder contractions, cystometric studies have consistently demonstrated that oxybutynin increases the volume of urine the bladder can hold before the initial desire to void is felt. hres.cafda.govdrugs.com It also diminishes the frequency of these involuntary detrusor contractions. hres.cafda.govdrugs.com Animal studies in rats have corroborated these findings, showing that oxybutynin increases bladder capacity. nih.gov In a study on guinea pigs with partial bladder obstruction, oxybutynin treatment helped maintain normal intravesical pressure and compliance, preventing the hypertrophic changes seen in untreated obstructed animals. nih.gov

Clinical studies in patients with neurogenic bladder have also shown improvements in bladder compliance and a reduction in detrusor overactivity with long-term intravesical oxybutynin therapy. nih.gov

By increasing bladder capacity and reducing detrusor overactivity, oxybutynin effectively decreases the symptoms of urinary urgency and frequency. www.nhs.uknih.govhealthify.nz This leads to fewer incontinent episodes and a reduction in the number of voluntary urinations. hres.cafda.govdrugs.com

Clinical trials have shown that oxybutynin significantly reduces the number of urgency and nocturia episodes compared to placebo. researchgate.net Continual administration of oxybutynin in patients with neurogenic bladder has been shown to improve symptoms associated with voiding, including a reduction in urinary frequency, urgency, and incontinence. nih.gov These clinical benefits are a direct consequence of the drug's pharmacodynamic effects on the bladder muscle. drugs.comwww.nhs.uk

| Parameter | Effect of Oxybutynin | Supporting Evidence |

| Bladder Capacity | Increased | nih.govhres.cafda.govdrugs.com |

| Detrusor Muscle Activity | Diminished uninhibited contractions | hres.cafda.govdrugs.comnih.gov |

| Urinary Urgency | Decreased | nih.govwww.nhs.uknih.govresearchgate.net |

| Urinary Frequency | Decreased | nih.govwww.nhs.uknih.govhealthify.nz |

Impact on Bladder Capacity and Detrusor Muscle Activity

Comparative Pharmacodynamics of this compound and its Racemic Mixture

Oxybutynin is a racemic mixture, meaning it is composed of equal parts of the (S)-enantiomer (this compound) and the (R)-enantiomer. mdpi.comnih.gov Research has shown that the two enantiomers can have different pharmacodynamic properties. researchgate.netregione.emilia-romagna.it

The antimuscarinic activity of oxybutynin, which is responsible for its therapeutic effects on the bladder, resides predominantly in the (R)-isomer. fda.govdrugs.comnih.gov However, studies have also investigated the pharmacological effects of the (S)-enantiomer, this compound. In vitro pharmacological characterization has been performed on both enantiomers at M1, M2, and M3 muscarinic receptors. newdrugapprovals.org

Conflicting reports exist regarding the spasmolytic effects of the enantiomers. Some studies suggest that this compound ((S)-enantiomer) exhibits higher spasmolytic action compared to the (R)-enantiomer, while others have found their spasmolytic effects to be similar. mdpi.com The (S)-enantiomer has been shown to have therapeutic potential in treating urinary incontinence. newdrugapprovals.org

Long-Term Pharmacodynamic Adaptations and Efficacy Maintenance Research

The long-term efficacy of oxybutynin in managing conditions like overactive bladder and neurogenic bladder is a key area of research. nih.gov Studies have investigated whether the initial pharmacodynamic effects are maintained over extended periods of treatment.

Long-term studies have shown that oxybutynin can have a protective effect on bladder function and structure. nih.gov In a 10-week study on guinea pigs with bladder obstruction, oxybutynin prevented hypertrophic and ischemic bladder changes. nih.gov

In pediatric patients with neurogenic bladder, long-term modified intravesical oxybutynin therapy has been shown to be an effective and relatively safe option. nih.gov After 3 years of treatment, detrusor overactivity was undetectable in all patients in one study, and bladder compliance was maintained for up to 10 years in most patients. nih.gov The development of alternative delivery systems, such as extended-release formulations and transdermal patches, has aimed to improve tolerability and maintain steady-state concentrations, which can contribute to long-term efficacy. nih.gov

Structure Activity Relationship Sar Studies of Esoxybutynin and Analogs

Stereochemical Influences on Pharmacological Activity and Selectivity

Oxybutynin (B1027) is administered as a racemate, a 50:50 mixture of its (R)- and (S)-enantiomers. nih.govhres.ca However, the pharmacological effects, particularly the antimuscarinic activity, are not distributed equally between the two isomers. Research has consistently shown that the antimuscarinic properties reside predominantly in the (R)-enantiomer. hres.cawikipedia.orgfda.govfda.gov In contrast, Esoxybutynin ((S)-oxybutynin) is essentially devoid of anticholinergic activity at clinically relevant doses. wikipedia.orgebi.ac.uk

The (R)-isomer not only possesses greater potency but also exhibits selectivity for M1 and M3 muscarinic receptor subtypes over the M2 subtype. hres.ca This is significant because M1 and M3 receptors are predominant in the salivary glands and bladder detrusor muscle, respectively, while M2 receptors are more common in cardiac tissue. hres.ca The higher affinity of (R)-oxybutynin for M1 and M3 receptors is central to its therapeutic effect of relaxing the bladder smooth muscle. hres.cancats.io

Despite the potent anticholinergic activity of the (R)-enantiomer, studies have suggested that administering it alone offers little to no clinical advantage over the racemic mixture. wikipedia.org The other pharmacological actions of oxybutynin, such as calcium channel blockade and local anesthetic effects, are not stereospecific. nih.govwikipedia.org

Table 1: Stereochemical Influence on Antimuscarinic Activity

| Enantiomer | Common Name | Anticholinergic Activity | Receptor Selectivity |

|---|---|---|---|

| (S)-Oxybutynin | This compound | Essentially inactive. wikipedia.orgebi.ac.uk | Not applicable due to low activity. |

| (R)-Oxybutynin | (R)-Oxybutynin | Potent; primary contributor to the racemate's activity. hres.cawikipedia.orgfda.gov | Greater selectivity for M1 and M3 subtypes over M2. hres.ca |

| Racemic Oxybutynin | Oxybutynin | Active due to the presence of the (R)-enantiomer. nih.govhres.ca | Mixed; reflects the properties of the (R)-enantiomer. |

Identification of Pharmacophoric Elements Critical for Antimuscarinic Action

The antimuscarinic action of oxybutynin is attributed to specific structural features that allow it to competitively antagonize acetylcholine (B1216132) at postganglionic muscarinic receptors. hres.canih.gov The core structure consists of a central ester moiety linked to a cyclohexyl group, a phenyl group, and a diethylamino butynyl chain.

Analysis of the oxybutynin molecule and related anticholinergic agents reveals several critical pharmacophoric elements:

Ester Group: The ester linkage is a crucial feature for many potent antimuscarinic agents. gpatindia.com

Hydroxyl (OH) Group: The presence of a hydroxyl group on the carbon alpha to the carbonyl is important for activity. gpatindia.com

Cyclic Moieties (Phenyl and Cyclohexyl): At least one carbocyclic or heterocyclic ring system is necessary. gpatindia.com In oxybutynin, the presence of both a phenyl and a cyclohexyl ring attached to the same carbon contributes to the binding affinity.

Tertiary Amine: The diethylamino group is a key basic site. At physiological pH, this tertiary amine is protonated, and the resulting cationic head interacts with a complementary anionic site on the muscarinic receptor. gpatindia.com

Spacer Chain: The distance between the ester/ring portion of the molecule and the tertiary amine is critical for proper receptor binding. In oxybutynin, this spacer is a 4-aminobut-2-yne chain. A separation of two carbon units between the ring-substituted carbon and the nitrogen atom is often associated with maximum potency in this class of compounds. gpatindia.com

Table 2: Key Pharmacophoric Features of Oxybutynin for Antimuscarinic Action

| Pharmacophoric Element | Structural Feature | Importance for Activity |

|---|---|---|

| Hydrophobic Rings | Phenyl and Cyclohexyl groups | Essential for receptor binding and affinity. gpatindia.com |

| Hydrogen Bond Acceptor | Ester carbonyl (C=O) | Key interaction point with the receptor. gpatindia.com |

| Hydrogen Bond Donor | Hydroxyl (-OH) group | Contributes to binding potency. gpatindia.com |

| Cationic Center | Protonated Tertiary Amine | Forms an ionic bond with an anionic site on the receptor. gpatindia.com |

| Spacer | Butynyl chain | Provides optimal distance between the rings and the amine for receptor fit. gpatindia.com |

Rational Design of this compound Analogs for Improved Therapeutic Profiles

The primary goals in designing analogs of oxybutynin have been to enhance efficacy, improve tolerability by reducing side effects, and increase the duration of action. A significant strategy has focused on creating compounds with greater metabolic stability. nih.gov Since the ester group in oxybutynin is a potential site for metabolic hydrolysis, researchers have synthesized keto analogues that are more resistant to metabolism. nih.gov

One such study led to the development of substituted 7-amino-1-hydroxy-5-heptyn-2-ones. These compounds replace the metabolically labile ester linkage of oxybutynin with a more stable ketone group. nih.gov Several of these keto analogues demonstrated potent antimuscarinic activity in vitro and, crucially, a longer duration of action than oxybutynin in in vivo models. nih.gov For instance, 1-cyclobutyl-7-(dimethylamino)-1-hydroxy-1-phenyl-5-heptyn-2-one was identified as a promising candidate with a five-fold greater duration of action than the parent compound, leading to its selection for further clinical evaluation. nih.gov This approach exemplifies rational design, where a specific structural liability (the ester) is modified to achieve an improved therapeutic profile (longer activity).

The principles of rational drug design also involve modulating physicochemical properties to influence absorption, distribution, metabolism, and excretion (ADME). innovareacademics.innih.gov For instance, strategies like fluorination or the incorporation of sp² nitrogen atoms into aromatic rings have been used in other drug discovery programs to increase metabolic stability by altering electronic properties or promoting specific interactions with metabolic enzymes. nih.govnih.gov Such strategies could theoretically be applied to the oxybutynin scaffold to create novel analogs with more favorable pharmacokinetics.

Correlation between Molecular Structure and Metabolic Stability

The molecular structure of oxybutynin directly influences its metabolic fate and stability. Oxybutynin is extensively metabolized by the cytochrome P450 enzyme system, particularly CYP3A4, which is found in the liver and the gut wall. fda.govhres.cadrugbank.com This metabolic process results in two main products: phenylcyclohexylglycolic acid, which is inactive, and N-desethyloxybutynin (DEO), which is pharmacologically active. fda.govnih.govhres.ca

The N-desethyloxybutynin metabolite has antimuscarinic activity similar to the parent compound and is considered a major contributor to the side effects associated with oral oxybutynin therapy. hres.cawikipedia.orgfda.gov After oral administration, extensive first-pass metabolism leads to low bioavailability of oxybutynin (~6%) and plasma concentrations of N-desethyloxybutynin that can be significantly higher than the parent drug. hres.cafda.govfda.gov The plasma concentration AUC (Area Under the Curve) ratio of the N-desethyl metabolite to the parent compound following a single oral dose was found to be 11.9 to 1. hres.cafda.gov

This correlation between structure and metabolism has driven the development of alternative delivery systems. For example, the transdermal patch was designed to bypass the first-pass hepatic effect. wikipedia.org This route of administration results in lower plasma levels of the N-desethyloxybutynin metabolite compared to oral formulations, thereby altering the therapeutic profile. wikipedia.org

Structural modifications to the N-alkyl substituents can directly impact metabolic stability. The N-diethyl groups of oxybutynin are susceptible to N-dealkylation by CYP3A4. caymanchem.com Designing analogs with different N-alkyl groups that are less prone to metabolism is a viable strategy for improving metabolic stability and potentially reducing the formation of active metabolites.

Table 3: Metabolic Profile of Oral Oxybutynin

| Compound/Metabolite | Primary Metabolizing Enzyme | Pharmacological Activity | Plasma AUC Ratio (Metabolite:Parent) |

|---|---|---|---|

| Oxybutynin (Parent) | CYP3A4. fda.govhres.ca | Active. hres.ca | 1 |

| N-desethyloxybutynin (DEO) | - | Active. fda.govnih.gov | 11.9. hres.cafda.gov |

| Phenylcyclohexylglycolic acid | - | Inactive. fda.govhres.ca | Not applicable. |

Advanced Analytical Methodologies for Esoxybutynin Research

Development and Validation of Chromatographic Techniques

Chromatographic methods are central to the analysis of esoxybutynin, providing the necessary separation and quantification capabilities for research and clinical applications.

High-Performance Liquid Chromatography (HPLC) for Quantification

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the quantitative analysis of oxybutynin (B1027) and its metabolites in bulk drug form and pharmaceutical formulations. ejpmr.comjneonatalsurg.com Reversed-phase HPLC (RP-HPLC) methods have been extensively developed and validated for this purpose. ejpmr.comijpba.infoiraj.in These methods typically employ a C8 or C18 column and an isocratic mobile phase, often a mixture of a phosphate (B84403) buffer and acetonitrile (B52724), with UV detection at wavelengths around 203-210 nm. ejpmr.comijpba.infoiraj.in

Method validation is performed according to established guidelines, assessing parameters such as linearity, accuracy, precision, detection and quantification limits, robustness, specificity, and system suitability. ijpba.infoiraj.inresearchgate.net For instance, a validated RP-HPLC method demonstrated excellent linearity over a concentration range of 8–12 µg/ml, with a high correlation coefficient (0.999). ejpmr.com The precision of these methods is typically high, with relative standard deviation (RSD) values for intra-day and inter-day studies being less than 2%. ejpmr.com Stability-indicating HPLC methods are particularly valuable as they can separate the active pharmaceutical ingredient from its degradation products formed under various stress conditions like acid and base hydrolysis, oxidation, photolysis, and thermal degradation. ejpmr.com

Table 1: Example of HPLC Method Parameters for Oxybutynin Analysis

| Parameter | Condition | Reference |

| Column | Symmetry C8 (75 × 4.6mm, 3.5μm SS) | iraj.in |

| Mobile Phase | Phosphate buffer and acetonitrile (51:49 %V/V) | iraj.in |

| Flow Rate | 1.0 ml/min | ijpba.infoiraj.in |

| Detection | UV at 210 nm | ijpba.infoiraj.in |

| Retention Time | ~13.71 min | iraj.in |

Chiral Chromatography for Enantiomeric Separation and Purity Assessment

Since this compound is the (S)-enantiomer of a racemic mixture, chiral chromatography is essential for separating it from its (R)-enantiomer and for assessing enantiomeric purity. nih.govwindows.netmdpi.com Polysaccharide-based chiral stationary phases, such as those coated with amylose-tris(3,5-dimethylphenylcarbamate) or cellulose-tris(4-methylbenzoate), are commonly used in HPLC for this purpose. mdpi.com The Lux i-Amylose-3 immobilized polysaccharide-based chiral stationary phase has also been shown to effectively resolve racemic oxybutynin. windows.net

The mobile phase for chiral separations often consists of a mixture of n-hexane and isopropanol (B130326) with a small amount of an amine modifier like diethylamine (B46881) (DEA). windows.netnih.gov For example, a mobile phase of n-hexane-2-PrOH-DEA (80:20:0.1, v/v) has been used successfully. nih.gov In some cases, hydroxypropyl-β-cyclodextrin has been employed as a chiral selector in the mobile phase for preparative separation using techniques like recycling high-speed counter-current chromatography. nih.gov This method has achieved purities of over 96.5% for both enantiomers. nih.gov

Table 2: Chiral HPLC Separation Parameters for Oxybutynin Enantiomers

| Parameter | Condition | Reference |

| Chiral Stationary Phase | Lux 5 µm i-Amylose-3 | windows.net |

| Mobile Phase | Hexane/Isopropanol with 0.1% Diethylamine (80:20) | windows.net |

| Flow Rate | 0.6 mL/min | windows.net |

| Detection Wavelength | 225 nm | nih.gov |

| Elution Order | (R)-oxybutynin > (S)-oxybutynin | nih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Metabolite Profiling

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective technique for the simultaneous determination of oxybutynin and its primary active metabolite, N-desethyloxybutynin (N-DEO), in biological fluids. complexgenerics.orgnih.govejpmr.com This method is crucial for pharmacokinetic studies, as N-DEO concentrations in plasma can be significantly higher than the parent drug after oral administration. auajournals.org

LC-MS/MS methods typically involve isotope dilution, where deuterated analogs of the analytes are used as internal standards. nih.gov The analysis is performed on a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) and positive ionization mode. nih.govejpmr.com Chromatographic separation is often achieved on a C18 column under isocratic or gradient conditions. nih.govejpmr.com These methods are validated over a wide concentration range, for instance, 0.050-10.0 ng/mL for oxybutynin and 0.500-100 ng/mL for N-desethyloxybutynin. nih.gov The high sensitivity of LC-MS/MS allows for the use of small sample volumes, such as 200-300 µL of human plasma. complexgenerics.orgnih.gov

Spectroscopic and Spectrometric Characterization Methods

Spectroscopic techniques are employed for the structural characterization and quantification of this compound. Methods such as UV-Visible spectrophotometry have been developed based on the formation of ion-pair complexes. researchgate.netnih.gov For example, a method involves the reaction of the tertiary amino group of oxybutynin with eosin (B541160) in an acetate (B1210297) buffer, with the resulting complex measured spectrophotometrically at 550 nm. nih.gov

Spectrofluorometric methods have also been developed, offering high sensitivity. researchgate.net These methods can be based on the fluorescence quenching of a reagent by the drug-reagent complex. nih.gov Additionally, techniques like Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FT-IR) spectroscopy are used to confirm the structure of the compound. google.com Mass spectrometry, particularly in conjunction with liquid chromatography (LC-MS/MS), provides crucial information on the mass-to-charge ratio of the parent molecule and its fragments, which is essential for identification and quantification in complex matrices. complexgenerics.orgnih.gov

In Vitro and In Vivo Analytical Sampling and Preparation Techniques

The accurate analysis of this compound and its metabolites in biological samples from in vitro and in vivo studies requires robust sample preparation techniques. nih.govnih.gov For plasma and serum samples, liquid-liquid extraction (LLE) is a common method. nih.govresearchgate.netebi.ac.uk A mixture of solvents like methyl tert-butyl ether and ethyl acetate is often used to extract the analytes from the biological matrix. nih.gov Another technique is solid-phase extraction (SPE), which can be automated for high-throughput analysis. nih.govcelerion.com

For in vitro studies, such as those involving rat liver microsomes to investigate biotransformation, liquid-phase microextraction (LPME) has been utilized. nih.govcapes.gov.br This method offers high enrichment factors and uses minimal amounts of organic solvent. After extraction, the samples are typically evaporated to dryness and reconstituted in the mobile phase before injection into the chromatographic system. complexgenerics.orgonlinepharmacytech.info The choice of sample preparation technique depends on the nature of the biological matrix, the concentration of the analyte, and the subsequent analytical method.

Bioanalytical Method Development for Complex Biological Matrices

Developing bioanalytical methods for complex biological matrices like plasma, serum, and urine presents unique challenges, including matrix effects that can interfere with the analysis. onlinepharmacytech.inforesearchgate.netnih.gov The goal is to develop a selective, robust, and reproducible method for the quantitative determination of the drug and its metabolites. onlinepharmacytech.inforesearchgate.net

The development process involves selecting an appropriate extraction technique (LLE, SPE, or protein precipitation), choosing the right chromatographic conditions, and optimizing the detection parameters. researchgate.net For LC-MS/MS methods, minimizing matrix effects is a primary concern. This can be addressed through efficient sample cleanup, the use of stable isotope-labeled internal standards, and careful optimization of the chromatographic separation to avoid co-elution of interfering endogenous components. nih.govnih.gov Method validation is a critical step to ensure the reliability of the data for pharmacokinetic and bioequivalence studies. nih.govonlinepharmacytech.info This includes assessing selectivity, stability under various conditions (bench-top, freeze-thaw), and extraction recovery. nih.gov

Table 3: Common Extraction Techniques in Bioanalytical Methods for Oxybutynin

| Extraction Technique | Biological Matrix | Key Advantages | Reference |

| Liquid-Liquid Extraction (LLE) | Human Plasma | Simple, rapid, cost-effective | nih.govonlinepharmacytech.info |

| Solid-Phase Extraction (SPE) | Human Plasma, Human Urine | High recovery, can be automated | nih.govresearchgate.netcelerion.com |

| Liquid-Phase Microextraction (LPME) | Rat Liver Microsomes | High enrichment, minimal solvent use | nih.govcapes.gov.br |

| Protein Precipitation | Plasma | Simple, fast | onlinepharmacytech.info |

Preclinical and Clinical Efficacy Studies of Esoxybutynin

Research in Overactive Bladder (OAB) and Detrusor Overactivity

Esoxybutynin, an anticholinergic agent, has been a cornerstone in the management of overactive bladder (OAB) and detrusor overactivity for decades. mdpi.comnih.gov Its primary mechanism of action involves the competitive antagonism of acetylcholine (B1216132) at postganglionic muscarinic receptors, which leads to the relaxation of the bladder's smooth muscle. nih.gov This action increases the bladder's capacity and reduces the uninhibited contractions of the detrusor muscle that characterize OAB. medscape.com The M2 and M3 muscarinic receptor subtypes are predominant in the bladder, with the M3 receptor being more critical in detrusor contractions. nih.gov

Studies have shown that extended-release formulations of this compound can decrease weekly incontinence episodes by an average of 90% compared to no treatment. wikipedia.org Some research also points to the advantages of transdermal this compound over oral capsules, noting a greater reduction in incontinence frequency and an increase in the average volume of urine voided. wikipedia.org

Efficacy in Neurogenic Bladder Conditions

This compound is indicated for individuals with detrusor instability associated with neurogenic bladder conditions, such as spina bifida. nih.govmayoclinic.org Neurogenic detrusor overactivity (NDO) is a common consequence of conditions like spinal cord injury, multiple sclerosis, and Parkinson's disease, leading to increased urinary frequency, incontinence, and potential for kidney damage. urotoday.comnih.gov

In a prospective, 12-week dose-titration trial involving 39 patients with neurogenic bladder due to multiple sclerosis, spinal cord injury, or Parkinson's disease, controlled-release this compound demonstrated significant efficacy. nih.gov The study reported statistically significant decreases in the number of voids per 24 hours, nocturia episodes, and incontinence episodes. nih.gov Notably, more than half of the subjects experienced a decrease in daily voids within the first week. nih.gov A study on children with neurogenic bladder who used clean intermittent catheterization (CIC) found that extended-release this compound was effective and well-tolerated. In this study, 48.1% of the 54 patients reported an improvement in voiding symptoms, with a significant reduction in incontinence episodes.

The following table summarizes the key findings from a study on the efficacy of controlled-release this compound in patients with neurogenic bladder:

| Efficacy Outcome | Baseline (Mean ± SE) | Week 12 (Mean ± SE) | p-value |

| Voids in 24 hours | Not Specified | Statistically Significant Decrease | < 0.05 |

| Nocturia Episodes | Not Specified | Statistically Significant Decrease | < 0.05 |

| Incontinence Episodes | Not Specified | Statistically Significant Decrease | < 0.05 |

| Post-Void Residual (ml) | 33.9 ± 7.6 | 51.3 ± 10.4 | 0.17 |

| Data from a 12-week trial of controlled-release this compound in 39 patients with neurogenic bladder. nih.gov |

Comparative Efficacy Studies with Other Anticholinergic Agents

Head-to-head trials have established this compound as a more effective treatment for OAB than tolterodine (B1663597), another anticholinergic medication. wikipedia.org Specifically, the extended-release formulation of this compound has shown greater efficacy in both the short and long term. wikipedia.org However, this compound is not as selective for the bladder as tolterodine, which can result in a broader range of side effects. wikipedia.org

A large, randomized, double-blind study, the OPERA trial, compared the efficacy of extended-release this compound and extended-release tolterodine in women with OAB. nih.gov In a Cochrane review comparing various anticholinergic drugs, there were no statistically significant differences in quality of life, patient-reported cure or improvement, or the number of leakage episodes or voids in 24 hours between tolterodine and this compound. nih.gov However, another study found that solifenacin (B1663824) showed statistically significant advantages over tolterodine in improving quality of life and reducing leakage and urgency episodes. nih.gov

A systematic review of 101 randomized controlled trials found that most anticholinergic treatments are more effective than no treatment for OAB syndrome. odprn.ca The review also suggested that certain pharmacologic agents may be superior to others for specific outcomes. odprn.ca

Investigational Studies for Hyperhidrosis (Excessive Sweating)

While primarily used for bladder conditions, this compound has been investigated as an off-label treatment for hyperhidrosis (excessive sweating). wikipedia.org

Randomized Controlled Trials on Symptom Improvement

Several randomized controlled trials (RCTs) have demonstrated the efficacy of this compound in treating hyperhidrosis. researchgate.netnice.org.uk A meta-analysis of six RCTs with a total of 293 patients found that this compound led to a significant improvement in the Hyperhidrosis Disease Severity Scale (HDSS). nih.gov

One prospective, randomized, placebo-controlled trial enrolled 62 patients with localized or generalized hyperhidrosis. researchgate.net The study found that 60% of patients treated with this compound experienced at least a one-point improvement on the HDSS, compared to 27% of patients in the placebo group. researchgate.net Another RCT focusing on palmar and axillary hyperhidrosis reported that over 70% of patients treated with this compound showed improvement, with 47.8% experiencing great improvement. nih.gov

The table below summarizes the results of a randomized controlled trial of this compound for hyperhidrosis:

| Outcome | This compound Group | Placebo Group | p-value |

| HDSS Improvement (≥1 point) | 60% | 27% | 0.009 |

| Data from a prospective, randomized, placebo-controlled trial of 62 patients with hyperhidrosis. researchgate.net |

Patient-Reported Outcome Measures in Hyperhidrosis Research

Patient-reported outcomes are crucial in assessing the impact of hyperhidrosis and the effectiveness of its treatment. The Hyperhidrosis Disease Severity Scale (HDSS) and the Dermatology Life Quality Index (DLQI) are commonly used measures. researchgate.netnice.org.uk

In a study by Schollhammer et al., 61% of patients treated with this compound for 6 weeks showed a two-level improvement on the HDSS. researchgate.net A retrospective study by Wolosker et al. involving 1,657 hyperhidrosis patients found that 46.7% had a two-level improvement in HDSS, and 19.3% had a three-level improvement. researchgate.net

Regarding quality of life, a study found that the mean improvement in the DLQI was significantly better in the this compound group (6.9) compared to the placebo group (2.3). researchgate.net In another study, after 6 weeks of treatment with this compound, 35% of participants reported their quality of life as 'much better', and 39% reported it as 'a little better'. nice.org.uk A long-term study on facial hyperhidrosis found that almost 97% of patients had a poor or very poor quality of life before treatment, and all patients experienced an improved quality of life after 6 weeks of this compound treatment. scielo.br

The following table shows the improvement in quality of life reported by patients in a hyperhidrosis study:

| Quality of Life Improvement | Percentage of Patients |

| Much Better | 35% |

| A Little Better | 39% |

| The Same | 26% |

| Data from a study assessing quality of life in patients treated with this compound for 6 weeks. nice.org.uk |

Exploratory Research in Other Conditions

Beyond its primary indications, the unique properties of oxybutynin (B1027), the racemic mixture containing this compound ((S)-oxybutynin), have prompted investigation into its potential efficacy in a variety of other medical conditions. newdrugapprovals.org The (S)-enantiomer is noted to provide a superior therapeutic effect in treating urinary incontinence. newdrugapprovals.org This section explores the preclinical and clinical research into the use of oxybutynin for hot flashes, obstructive sleep apnea (B1277953), intestinal hypermotility, and bladder spasms associated with medical devices.

Hot Flashes

Hot flashes are a common and often disruptive symptom experienced by perimenopausal and postmenopausal women, as well as by individuals undergoing certain cancer therapies. nih.govaccru.org The anticholinergic properties of oxybutynin, which can lead to a side effect of decreased sweating, sparked interest in its potential to alleviate hot flashes. nih.gov

Several clinical trials have investigated the efficacy of oxybutynin for this purpose. A multicenter, double-blind, placebo-controlled, phase 2 clinical trial evaluated the effects of once-daily, extended-release oxybutynin in postmenopausal women experiencing at least seven moderate-to-severe vasomotor symptoms daily. nih.gov The results demonstrated significant reductions in both the frequency and severity of these symptoms compared to placebo over a 12-week period. nih.gov Specifically, women treated with oxybutynin experienced a mean reduction of 9.48 episodes per day, compared to a reduction of 4.69 in the placebo group. nih.gov Severity also decreased more significantly with oxybutynin. nih.gov

Another randomized, multicenter, double-blind study (ACCRU SC-1603) also found that oxybutynin significantly reduced hot flash scores and frequency compared to placebo in women, including breast cancer survivors. nih.govaccru.org This study highlighted improvements in various quality-of-life measures, such as mood, sleep, and social activities. accru.org A phase II trial has also been initiated to compare the effects of oxybutynin versus placebo in reducing hot flashes in men undergoing androgen deprivation therapy for prostate cancer. mayo.edu

Table 1: Clinical Trial Data for Oxybutynin in the Treatment of Hot Flashes

| Trial | Condition | Key Findings |

|---|---|---|

| Phase 2 Multicenter Trial | Moderate-to-severe vasomotor symptoms in postmenopausal women | Significant reduction in frequency and severity of hot flashes compared to placebo. nih.gov |

| ACCRU SC-1603 | Hot flashes in women (with and without breast cancer) | Significant reduction in hot flash score and frequency; improved quality of life. nih.govaccru.org |